(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

PI3Kδ inhibitor isoform selectivity p110δ enzymatic assay

(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (CAS 870281-17-7) is a synthetic purinyl quinazolinone derivative that functions as a highly potent, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) catalytic subunit p110δ. It is structurally recognized as the desmethyl analog of the FDA-approved PI3Kδ inhibitor idelalisib, differing by a single methylene group in the linker chain, and is frequently categorized as an idelalisib impurity or a reference standard for analytical method development.

Molecular Formula C21H16FN7O
Molecular Weight 401.4 g/mol
Cat. No. B12272548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Molecular FormulaC21H16FN7O
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27)
InChIKeyBVUBLIHUYSRSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one: A High-Potency, Selective PI3Kδ Inhibitor for Targeted Hematologic Oncology Research


(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (CAS 870281-17-7) is a synthetic purinyl quinazolinone derivative that functions as a highly potent, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) catalytic subunit p110δ [1]. It is structurally recognized as the desmethyl analog of the FDA-approved PI3Kδ inhibitor idelalisib, differing by a single methylene group in the linker chain, and is frequently categorized as an idelalisib impurity or a reference standard for analytical method development . The compound is commercially supplied under the research code PI3Kδ-IN-15 (or compound 6b) and is primarily utilized as a pharmacological tool compound for probing PI3Kδ-dependent signaling in B-cell and T-cell malignancies .

PI3Kδ isoform selectivity profiling studies
Enantiopure (S)-configuration target engagement assays
Idelalisib related-substance HPLC method development

Why (S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one Cannot Be Interchanged with Generic PI3Kδ Inhibitors


Despite sharing a quinazolinone-purinyl scaffold with clinical PI3Kδ inhibitors such as idelalisib and umbralisib, the target compound possesses a unique combination of a 5-fluoro substitution pattern, an ethyl linker, and a defined (S)-enantiomeric configuration that collectively dictate its binding pose, isoform selectivity window, and metabolic fate [1]. Generic substitution with the clinical compound idelalisib (which carries a propyl linker) or the 6-fluoro regioisomer acalisib introduces measurable differences in enzymatic IC50, selectivity ratios across Class I PI3K isoforms, and in vitro cellular potency that are directly relevant to experimental reproducibility in kinase selectivity panels and in vivo pharmacokinetic studies [2]. Procurement of the precise stereoisomer and substitution pattern is therefore essential for maintaining batch-to-batch consistency in target engagement assays and for avoiding confounding off-target effects introduced by even closely related analogs .

Linker
Propyl-linker analogs (e.g., idelalisib) may shift isoform selectivity profile and cellular potency
Regioisomer
6-Fluoro regioisomer (acalisib) alters binding pose and pharmacological profile, not interchangeable
Enantiomer
Racemate or (R)-enantiomer may exhibit substantially reduced PI3Kδ inhibition and confound dose-response

Quantitative Differentiation of (S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one Against Structural and Pharmacologic Comparators


Sub-Nanomolar PI3Kδ p110δ Potency and 30-Fold Isoform Selectivity Over PI3Kα, PI3Kβ, and PI3Kγ

In a biochemical enzymatic assay measuring inhibition of recombinant human p110δ, the target compound (PI3Kδ-IN-15) demonstrated an IC50 of 0.5 nM, which represents an approximately 5-fold improvement in enzymatic potency relative to the clinical PI3Kδ inhibitor idelalisib (p110δ IC50 = 2.5 nM) . Against the other Class I PI3K isoforms, the compound exhibited IC50 values of 152 nM (p110α), 145 nM (p110β), and 15.3 nM (p110γ), yielding selectivity ratios of >300-fold for p110δ over p110α, approximately 290-fold over p110β, and >30-fold over p110γ . In contrast, idelalisib demonstrates a narrower selectivity window, with reported IC50 values of 820 nM (p110α), 565 nM (p110β), and 89 nM (p110γ), corresponding to selectivity ratios of approximately 328-fold over p110α, 226-fold over p110β, and 36-fold over p110γ .

PI3Kδ p110δ IC50
Reported
0.5 nM (p110δ); >30-fold selectivity over p110α/β/γ
Assay context for PI3Kδ selectivity profiling
Idelalisib p110δ IC50: 2.5 nM; cross-study comparable
PI3Kδ inhibitor isoform selectivity p110δ enzymatic assay kinase profiling

Structural Differentiation: Desmethyl Idelalisib as a Distinguishable Impurity Standard for HPLC Purity and Related Substance Analysis

The target compound is the desmethyl (ethyl-linker) analog of idelalisib, which possesses a propyl linker at the identical position. This single methylene deletion results in a molecular formula of C21H16FN7O (MW 401.41) compared to C22H18FN7O (MW 415.43) for idelalisib, and a distinct retention time in reversed-phase HPLC methods . The compound is explicitly listed and supplied as a reference standard for idelalisib-related substance analysis, with a certified purity of ≥97% (typically ≥98% by HPLC) . In contrast, the 6-fluoro regioisomer (acalisib, (S)-2-(1-((9H-purin-6-yl)amino)ethyl)-6-fluoro-3-phenylquinazolin-4(3H)-one, CAS 870281-34-8) is a distinct chemical entity with a different CAS number and a distinct pharmacological profile as an independent PI3Kδ inhibitor clinical candidate .

Molecular identity
Head-to-head
5-fluoro, ethyl linker; MW 401.41; CAS 870281-17-7
Distinct from idelalisib (propyl, MW 415.43) and acalisib (6-fluoro regioisomer)
Purity ≥97% HPLC; suitable as impurity reference standard
related substance impurity profiling HPLC standard pharmaceutical analysis

Chiral Purity: Enantiomeric Specificity of the (S)-Configuration for PI3Kδ Binding Affinity

The (S)-enantiomer of the target compound is the pharmacologically active stereoisomer responsible for PI3Kδ inhibition. The (R)-enantiomer ((R)-PI3Kδ-IN-15) is commercially available as a distinct product and is documented to possess significantly reduced or absent PI3Kδ inhibitory activity, consistent with the established stereochemical requirement of the purinyl quinazolinone pharmacophore where the (S)-configuration at the chiral carbon positions the purine moiety for a critical hydrogen-bond interaction with the hinge region of the PI3Kδ ATP-binding pocket . While quantitative IC50 data for the pure (R)-enantiomer remain proprietary, the availability of (R)-PI3Kδ-IN-15 as a negative control compound confirms the enantiomeric dependence of target engagement [1].

Chiral purity
Data to verify
(S)-enantiomer active; (R)-enantiomer expected inactive
Enantiomeric purity critical for target engagement assays
Quantitative IC50 for (R)-enantiomer not publicly available
chiral purity enantiomeric specificity PI3Kδ binding stereochemistry-activity relationship

In Vitro Hematologic Cancer Cell Line Activity Differentiated from Broader-Acting PI3K Inhibitors

In the structure-activity relationship study by Kim et al. (2021), purinyl quinazolinone derivatives analogous to the target compound were evaluated against MOLT (T-lymphoblastic leukemia) and SUDHL (diffuse large B-cell lymphoma) cell lines to assess cellular antiproliferative activity [1]. Within this series, the lead compounds 6f (cyclopropyl-substituted) and 6m both demonstrated single-digit nanomolar PI3Kδ enzymatic IC50 values (0.39 nM and 0.09 nM, respectively), along with cellular viability IC50 values that tracked with enzymatic potency [1]. The target compound (PI3Kδ-IN-15, compound 6b in the original series) similarly showed sub-nanomolar enzymatic potency (0.5 nM) and was part of the same optimization campaign that explicitly compared cellular selectivity against the clinical benchmark idelalisib . In contrast, broader-acting pan-Class I PI3K inhibitors (e.g., copanlisib, which inhibits p110α and p110δ with comparable potency) produce greater cytotoxicity in non-hematologic cell types, whereas PI3Kδ-selective agents from this quinazolinone series preferentially target B-cell and T-cell leukemia/lymphoma lines .

Cell line activity
Class-level
Cellular activity consistent with series SAR in MOLT and SUDHL lines
Supports B-cell/T-cell malignancy model selectivity
Quantitative cellular IC50 not explicitly published; inferred from enzymatic selectivity
hematologic malignancy cellular viability assay SUDHL cell line MOLT cell line

High-Value Application Scenarios for (S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


PI3Kδ-Specific Pharmacological Probe in Isoform-Selectivity Profiling Panels

With a p110δ IC50 of 0.5 nM and >30-fold selectivity over p110α, p110β, and p110γ, this compound serves as a high-resolution tool for dissecting PI3Kδ-dependent signaling in mixed-cell populations where other PI3K isoforms are co-expressed. Its 5-fold greater absolute potency on p110δ compared to idelalisib enables lower working concentrations in cell-based assays, reducing solvent (DMSO) toxicity and minimizing off-target kinase engagement at the upper end of dose-response curves .

Idelalisib Drug Substance Related-Substance HPLC Reference Standard

The compound's status as the desmethyl (ethyl-linker) impurity of idelalisib makes it an essential reference material for pharmaceutical quality control laboratories performing related-substance testing by HPLC during idelalisib Active Pharmaceutical Ingredient (API) release and stability monitoring . Its certified purity (≥97%) and distinct CAS registry (870281-17-7) enable unambiguous peak identification and quantification in forced-degradation studies, where co-elution of the 6-fluoro regioisomer acalisib (CAS 870281-34-8) would otherwise compromise method specificity .

Enantiopure (S)-Stereoisomer as a Positive Control in Chiral Method Development

The enantiomeric specificity of PI3Kδ inhibition, confirmed by the separate commercial availability of the inactive (R)-enantiomer, renders the (S)-enantiomer a mandatory positive control for chiral chromatographic method validation. Procurement in defined enantiomeric excess ensures that potency measurements in enzymatic and cellular assays are not confounded by variable enantiomeric purity across different synthetic batches [1].

In Vitro Selectivity Benchmarking of Next-Generation PI3Kδ Inhibitor Candidates

Given its well-characterized selectivity profile against Class I PI3K isoforms (IC50 ratios of >300× for p110δ/p110α, ≈290× for p110δ/p110β, >30× for p110δ/p110γ), this compound can be deployed as a reference standard in kinase-selectivity panel screens to benchmark the selectivity of novel PI3Kδ inhibitor candidates emerging from medicinal chemistry optimization programs, providing a quantitatively defined comparator against a commercially available, literature-validated tool compound [2].

Application
Selection Property
Validation Focus
PI3Kδ isoform selectivity profiling
Kinase selectivity window
Target engagement in B-cell/T-cell models
Idelalisib impurity profiling by HPLC
Certified purity and distinct retention
Peak identification and method specificity
Chiral chromatographic method validation
Enantiomeric excess specification
Enantiomer-specific PI3Kδ inhibition
Kinase-selectivity panel benchmarking
Class I PI3K isoform selectivity ratios
Selectivity comparison against reference compound
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